Cobalt(II) acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.1 parts by wt (of the formula wt)/100 parts methanol by wt at 15 °C

Soluble in alcohol and dilute acids

Synonyms

Canonical SMILES

Catalyst:

Cobalt(II) acetate can act as a catalyst in several chemical reactions. Its ability to facilitate reactions like oxidation and esterification makes it a valuable tool in research involving organic synthesis and the development of new materials []. For instance, a study published in the journal RSC Advances explored the use of Cobalt(II) acetate as a catalyst for the synthesis of new cobalt complexes with potential applications in drug development [].

Biomedical Research:

Cobalt(II) acetate is being investigated for its potential applications in various areas of biomedical research. Studies suggest its ability to influence cellular processes and gene expression, making it a subject of interest in fields like cancer research and regenerative medicine [, ]. However, further research is needed to fully understand its potential and safety in these domains.

Material Science:

Cobalt(II) acetate finds use in research related to the development of new materials. Its unique properties, including the ability to form complexes with various organic molecules, make it a candidate for creating functional materials with desired properties []. For example, researchers are exploring the use of Cobalt(II) acetate in the development of new magnetic materials and sensors.

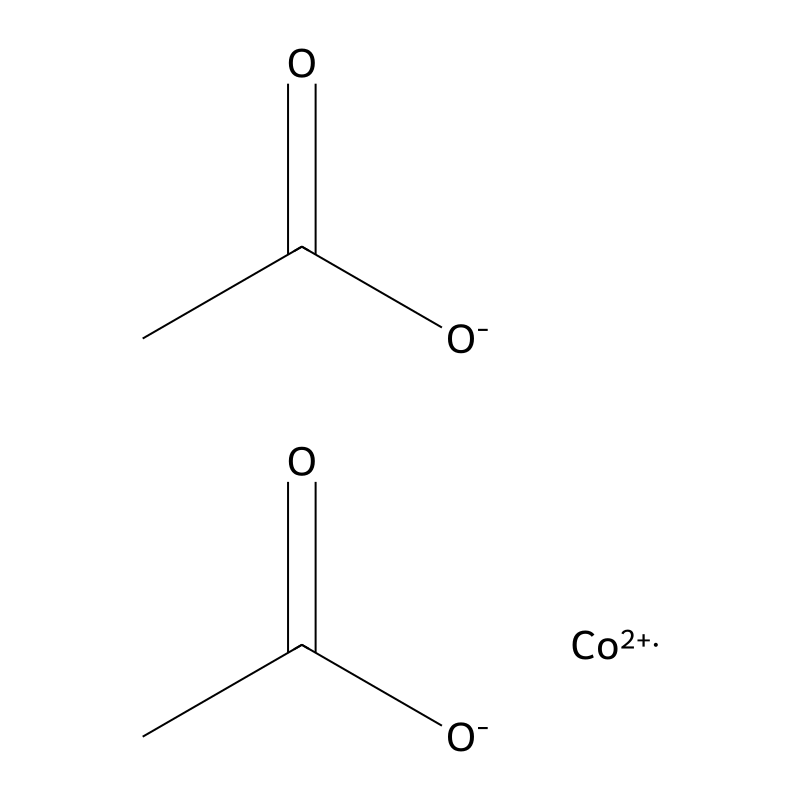

Cobalt(II) acetate is the cobalt salt of acetic acid. It exists in two forms: anhydrous (water-free) and tetrahydrate (with four water molecules). The tetrahydrate form, Co(CH₃CO₂)₂·4 H₂O, is more commonly encountered []. Cobalt(II) acetate plays a significant role in scientific research due to its diverse applications in catalysis, material synthesis, and as a reagent [].

Molecular Structure Analysis

The cobalt(II) ion (Co²⁺) in cobalt(II) acetate is surrounded by four acetate (CH₃COO⁻) ions in a tetrahedral arrangement. The tetrahedral geometry minimizes electrostatic repulsion between the positively charged cobalt ion and the negatively charged acetate ions. In the tetrahydrate form, four water molecules are loosely bound to the cobalt ion through hydrogen bonding.

Chemical Reactions Analysis

Synthesis:

Cobalt(II) acetate can be synthesized by reacting cobalt carbonate (CoCO₃) with acetic acid (CH₃COOH) [].

CoCO₃ (s) + 2 CH₃COOH (aq) → Co(CH₃COO)₂ (aq) + CO₂ (g) + H₂O (l)Decomposition:

Upon heating, the tetrahydrate form of cobalt(II) acetate loses its water molecules:

Co(CH₃COO)₂·4 H₂O (s) → Co(CH₃COO)₂ (anhydrous) (s) + 4 H₂O (g)Other Reactions:

Cobalt(II) acetate is a versatile starting material for various reactions. For example, it can be used to prepare:

- Cobalt-based catalysts for the oxygen evolution reaction [].

- Cobalt nanocatalysts for growing carbon nanofibers [].

- A reagent to test for the presence of acetate ions in solutions [].

Physical and Chemical Properties

- Formula: Co(CH₃CO₂)₂ (anhydrous), Co(CH₃CO₂)₂·4 H₂O (tetrahydrate)

- Molar mass: 177.02 g/mol (anhydrous), 249.08 g/mol (tetrahydrate) []

- Melting point: 140 °C (anhydrous) []

- Boiling point: Decomposes before boiling []

- Solubility: Soluble in water, ethanol, and methanol []

- Density: 1.71 g/cm³ (tetrahydrate)

- Color: Pink or red crystals []

- Oxidation Reactions: When cobalt(II) acetate is treated with strong oxidants or under specific conditions, it can be oxidized to cobalt(III) acetate. This transformation is relevant in various synthetic applications where cobalt(III) serves as a stronger oxidizing agent .

- Coordination Chemistry: Cobalt(II) acetate reacts with various ligands to form coordination complexes. For example, reactions with hemisalen-type ligands lead to the formation of tetrahedral and octahedral complexes, showcasing its versatility in coordination chemistry .

Cobalt(II) acetate exhibits notable biological activity, particularly in cancer research. Studies have shown that cobalt(II) complexes can induce cytotoxic effects on cancer cell lines such as HCT116 and HL-60 while having less impact on normal cells like MRC-5 . The biological implications are significant, as these compounds may influence cellular pathways related to oxidative stress and apoptosis.

Cobalt(II) acetate can be synthesized through several methods:

- Reaction with Acetic Acid: The most common method involves reacting cobalt oxide or hydroxide with acetic acid:This reaction yields the tetrahydrate form of cobalt(II) acetate .

- Complexation Reactions: Cobalt(II) acetate can also be synthesized via complexation reactions involving various ligands under controlled conditions, leading to diverse coordination compounds .

Cobalt(II) acetate has multiple applications across different fields:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in drying agents for paints and varnishes. Its ability to facilitate oxidation reactions makes it valuable in industrial applications .

- Material Synthesis: Cobalt(II) acetate is utilized as a precursor in the synthesis of other cobalt compounds and materials, including catalysts for

Research on interaction studies involving cobalt(II) acetate focuses on its reactivity with various ligands and its biological implications. For instance:

- Ligand Interaction: Studies have shown that cobalt(II) acetate interacts with hemisalen ligands leading to complex formation and varying nuclearities of the resultant compounds. This highlights its role in coordination chemistry and potential applications in material science .

- Biological Interactions: The cytotoxicity studies indicate that cobalt(II) acetate interacts with cellular mechanisms, potentially influencing oxidative stress pathways which are crucial in cancer biology .

Cobalt(II) acetate shares similarities with other transition metal acetates but possesses unique characteristics that distinguish it:

| Compound | Formula | Unique Features |

|---|---|---|

| Cobalt(I) acetate | Co(CH₃CO₂) | Less common; lower oxidation state |

| Cobalt(III) acetate | Co(CH₃CO₂)₃ | Stronger oxidizing agent; more stable complexes |

| Nickel(II) acetate | Ni(CH₃CO₂)₂ | Similar coordination properties but different reactivity |

| Manganese(II) acetate | Mn(CH₃CO₂)₂ | Different oxidation state; distinct catalytic properties |

| Iron(III) acetate | Fe(CH₃CO₂)₃ | Higher oxidation state; used in different catalytic processes |

Cobalt(II) acetate's ability to form stable complexes with various ligands while exhibiting significant biological activity sets it apart from these similar compounds. Its unique properties make it an essential compound in both industrial applications and research contexts.

The most established method for synthesizing cobalt(II) acetate involves the reaction of cobalt oxides or hydroxides with acetic acid. For example, cobalt(II) oxide (CoO) reacts with glacial acetic acid to produce cobalt(II) acetate tetrahydrate:

$$

\text{CoO} + 2\text{CH₃COOH} + 3\text{H₂O} \rightarrow \text{Co(CH₃COO)₂·4H₂O}

$$

This reaction proceeds under mild conditions (ambient to 80°C) and yields the tetrahydrate form as the primary product. Similarly, cobalt(II) hydroxide (Co(OH)₂) can be substituted for CoO, offering a route compatible with industrial-scale production.

Alternative approaches utilize cobalt metal as a starting material. Patent CN101092343A describes a method where finely divided cobalt metal (specific surface area: 10–1,000 cm²/g) reacts with acetic acid in the presence of hydrogen peroxide (H₂O₂) or peracetic acid at 25–110°C. The stoichiometric ratios are critical:

- Molar ratio of Co:CH₃COOH = 1:(2.05–4.0)

- Molar ratio of Co:H₂O₂ = 1:(0.1–1.0)

Table 1: Comparison of Conventional Synthesis Methods

Hydration States: Tetrahydrate vs. Anhydrous Forms

Cobalt(II) acetate exists in multiple hydration states, with the tetrahydrate (Co(CH₃COO)₂·4H₂O) being the most common. X-ray diffraction studies confirm its octahedral coordination geometry, where four water molecules and two acetate ligands bind to the cobalt center. The anhydrous form, Co(CH₃COO)₂, is obtained by heating the tetrahydrate above 140°C, though decomposition risks arise beyond 200°C.

Key Differences Between Hydrated and Anhydrous Forms:

- Solubility: The tetrahydrate is highly soluble in water (33.5 g/100 mL at 20°C) and acetic acid, whereas the anhydrous form exhibits limited solubility (0.18 wt.% in glacial acetic acid).

- Thermal Stability: The tetrahydrate dehydrates stepwise, losing water molecules at 150°C before forming a metastable anhydrous phase.

- Catalytic Activity: The tetrahydrate is preferred in oxidation reactions (e.g., terephthalic acid production) due to its solubility, while the anhydrous form serves as a precursor for cobalt oxide nanomaterials.

Mechanochemical and Solvothermal Synthesis Methods

Mechanochemical Synthesis

Recent advances employ ball milling to synthesize cobalt acetate derivatives. For instance, cobalt acetate reacts with polyethylene glycol (PEG) in a planetary ball mill to yield cobalt-carbon nanocomposites. This solvent-free method avoids toxic byproducts and enables precise control over crystallite size (e.g., 18 nm for Co/C composites).

Solvothermal Methods

High-pressure solvothermal reactions facilitate the decomposition of cobalt acetate into functional materials. In one example, cobalt acetate tetrahydrate is heated in 1-butanol with oleylamine at 180°C to produce stellated cobalt metal multipods. The solvent’s reducing properties and coordination ability direct the morphology of the final product.

Table 2: Advanced Synthesis Techniques

Purification Techniques and Crystallization Processes

Purification of cobalt(II) acetate focuses on removing ionic impurities (e.g., sulfate, chloride) and residual acids. Patent CN102875355A outlines a recrystallization-based method:

- Centrifugation: Crude cobalt acetate is dissolved in acetic acid and centrifuged to remove insoluble particulates.

- Crystallization: The supernatant is adjusted to pH 2.0–2.5 and concentrated until the relative density reaches 1.17–1.20. Acetic acid (1 kg per 200 L) is added to induce crystallization at <20°C.

- Drying: Crystals are vacuum-dried at 30–40°C to yield pharmaceutical-grade cobalt acetate.

For anhydrous cobalt acetate, dehydration is achieved via:

- Chemical Dehydration: Treatment with acetic anhydride removes water without decomposing the acetate.

- Thermal Dehydration: Heating under nitrogen at 150°C followed by rapid cooling to prevent oxidation.

Crystallization Metrics

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Temperature | <20°C | Minimizes co-crystallization of impurities |

| pH | 2.0–2.5 | Prevents hydrolysis of acetate ligands |

| Concentration | 1.17–1.20 g/cm³ | Ensures supersaturation |

Cobalt(II) acetate tetrahydrate crystallizes in the monoclinic space group P21/c with precise unit cell parameters of a = 4.80688(3) Å, b = 11.92012(7) Å, c = 8.45992(5) Å, and β = 94.3416(4)° at 27°C [3] [5] [14]. The compound exhibits a formula unit count of Z = 2, resulting in a unit cell volume of approximately 484.01 ų [3] [5] [14]. Single-crystal X-ray diffraction analysis reveals that the crystal structure consists of discrete centrosymmetric trans-cobalt(II) acetate tetrahydrate complexes [3] [5] [14].

The coordination geometry around the cobalt(II) center adopts an octahedral arrangement with the central cobalt atom coordinated by four water molecules and two acetate ligands in a trans configuration [3] [4] [5]. X-ray crystallographic studies demonstrate that the cobalt-oxygen bond distances for coordinated water molecules range from 2.08 to 2.12 Å, while the cobalt-oxygen distances for acetate ligands span 2.06 to 2.08 Å [3] [5]. The octahedral geometry exhibits slight distortions from ideal symmetry due to hydrogen bonding interactions and crystal packing effects [3] [5].

Structural refinement using both single-crystal and powder diffraction data has provided high-precision geometric parameters [3] [5] [14]. The coordination sphere demonstrates that each cobalt center maintains a coordination number of six, with the acetate groups functioning as monodentate ligands rather than chelating bidentate ligands [3] [4]. This coordination mode results in a trans arrangement where the two acetate ligands occupy opposite positions in the octahedral geometry [3] [4] [5].

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P21/c | [3] [5] [14] |

| Crystal System | Monoclinic | [3] [5] [14] |

| Unit Cell Parameter a (Å) | 4.80688(3) | [3] [5] [14] |

| Unit Cell Parameter b (Å) | 11.92012(7) | [3] [5] [14] |

| Unit Cell Parameter c (Å) | 8.45992(5) | [3] [5] [14] |

| Unit Cell Parameter β (°) | 94.3416(4) | [3] [5] [14] |

| Formula Units per Unit Cell (Z) | 2 | [3] [5] [14] |

| Coordination Number | 6 | [3] [4] [5] |

| Coordination Geometry | Octahedral (trans) | [3] [4] [5] |

Hydrogen Bonding Networks in Hydrated Forms

The crystal structure of cobalt(II) acetate tetrahydrate features an extensive three-dimensional network of hydrogen bonds that significantly influences the overall structural stability [3] [5] [14]. Each cobalt complex participates in a total of fourteen hydrogen bonds, comprising twelve intermolecular hydrogen bonds and two intramolecular hydrogen bonds [3] [5] [14]. This extensive hydrogen bonding network serves as the primary mechanism linking the discrete molecular units into a coherent crystalline framework [3] [5] [14].

The coordinated water molecules function as both hydrogen bond donors and acceptors, creating multiple pathways for intermolecular interactions [3] [5]. The acetate oxygen atoms that are not directly coordinated to the cobalt center serve as hydrogen bond acceptors from the coordinated water molecules [3] [5]. These interactions result in a complex network that extends throughout the crystal structure, contributing to the overall stability of the tetrahydrate form [3] [5].

Analysis of the hydrogen bonding patterns reveals that the water molecules exhibit specific orientations that optimize the formation of hydrogen bonds with neighboring complexes [3] [5]. The hydrogen bonding interactions play a crucial role in determining the packing arrangement and influence the thermal stability of different hydrated forms [7]. During dehydration processes, the disruption of these hydrogen bonding networks correlates with the observed phase transitions and structural changes [7] [10].

The hydrogen bonding network also affects the vibrational properties of the compound, as evidenced by infrared spectroscopy studies that show characteristic shifts in water and acetate stretching frequencies [1] [7]. The strength and directionality of these hydrogen bonds contribute to the preferential retention of water molecules up to specific temperature thresholds during thermal decomposition [7] [10].

| Hydrogen Bond Type | Count | Description | Reference |

|---|---|---|---|

| Total Hydrogen Bonds | 14 | Per molecular complex | [3] [5] [14] |

| Intermolecular | 12 | Between adjacent complexes | [3] [5] [14] |

| Intramolecular | 2 | Within single complex | [3] [5] [14] |

| Water-Acetate | Multiple | H2O donors to acetate acceptors | [3] [5] |

| Water-Water | Multiple | Between coordinated water molecules | [3] [5] |

Comparative Structural Analysis with Nickel Analogues

Cobalt(II) acetate tetrahydrate exhibits remarkable structural similarities with its nickel(II) analogue, demonstrating isostructural behavior [4] [17] [18]. Both compounds crystallize in identical space groups and adopt similar coordination geometries with octahedral arrangements around the metal centers [17] [18] [28]. The nickel(II) acetate tetrahydrate maintains the same trans configuration of acetate ligands and equivalent hydrogen bonding patterns [17] [18].

Comparative crystallographic analysis reveals that the metal-oxygen bond distances show systematic variations between cobalt and nickel analogues [17] [18] [28]. The cobalt-oxygen bond distances are typically slightly longer than the corresponding nickel-oxygen distances due to the larger ionic radius of cobalt(II) compared to nickel(II) [28] [29]. These differences, while small, reflect the fundamental differences in electronic configuration and crystal field stabilization energies between the two metal centers [28].

The coordination behavior of acetate ligands remains consistent between cobalt and nickel compounds, with both metals favoring monodentate acetate coordination in the hydrated forms [17] [18] [28]. Magnetic measurements and electronic spectra confirm that both compounds maintain octahedral geometries with similar ligand field parameters, though cobalt(II) exhibits characteristic orbital contributions to its magnetic moment that distinguish it from the nickel analogue [28].

Thermal decomposition pathways also show parallel behavior between cobalt and nickel acetate tetrahydrates, with similar dehydration temperatures and intermediate phase formations [7] [28]. However, the final decomposition products may differ due to the distinct reduction potentials and oxide formation tendencies of the two metals [7] [28].

| Property | Cobalt(II) Acetate | Nickel(II) Acetate | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | [17] [18] |

| Coordination Geometry | Octahedral | Octahedral | [17] [18] [28] |

| Acetate Coordination | Monodentate | Monodentate | [17] [18] [28] |

| Hydrogen Bonding | Extensive 3D network | Extensive 3D network | [17] [18] |

| Magnetic Behavior | Paramagnetic with orbital contribution | Paramagnetic | [28] |

| Thermal Stability | Dehydration ~70-110°C | Similar range | [7] [28] |

Temperature-Dependent Polymorphic Transitions

Cobalt(II) acetate demonstrates complex temperature-dependent polymorphic behavior with multiple distinct phases formed during thermal treatment [7] [10]. The tetrahydrate form remains stable from room temperature up to approximately 70°C, beyond which partial dehydration initiates the formation of intermediate hydrated phases [7]. Between 70°C and 110°C, the compound undergoes transformation to a dihydrate form, followed by complete dehydration in the 110-150°C range [7] [10].

A critical phase transition occurs between 150°C and 200°C, where the completely dehydrated compound exists in an amorphous or glass-like state before crystallizing into an anhydrous acetate form at approximately 200°C [7] [10]. This crystallization represents a significant structural reorganization as the compound adopts a polymeric structure with bridging acetate ligands to maintain octahedral coordination around the cobalt centers [7] [10].

Further heating induces decomposition processes that generate intermediate oxyacetate phases [7]. Between 275°C and 310°C, the formation of cobalt oxyacetate with the composition Co₃O(CH₃COO)₄ has been confirmed through X-ray diffraction analysis [7]. This intermediate phase subsequently decomposes to form cobalt monoxide in two distinct polymorphic forms [7] [10].

The most remarkable polymorphic transition occurs in the cobalt monoxide products, where an unusual zinc blende structure forms initially at 310-330°C under nitrogen atmosphere [7] [10]. This metastable form subsequently transforms to the thermodynamically stable rocksalt structure at temperatures above 330°C [7] [10]. Time-resolved neutron diffraction studies have provided detailed insights into these phase transitions, revealing the kinetics and mechanisms of structural transformations [10].

| Temperature Range (°C) | Process | Phase Formed | Crystal Structure | Reference |

|---|---|---|---|---|

| 25-70 | Stable tetrahydrate | Co(CH₃COO)₂·4H₂O | Monoclinic | [7] [10] |

| 70-110 | Partial dehydration | Co(CH₃COO)₂·2H₂O | Not fully characterized | [7] |

| 110-150 | Complete dehydration | Amorphous | Non-crystalline | [7] [10] |

| 150-200 | Glass-like transition | Glass-like phase | Non-crystalline | [7] [10] |

| 200-275 | Crystallization | Co(CH₃COO)₂ | Polymeric | [7] [10] |

| 275-310 | Decomposition | Co₃O(CH₃COO)₄ | Oxyacetate structure | [7] |

| 310-330 | Oxide formation | CoO | Zinc blende | [7] [10] |

| 330-400 | Polymorph transition | CoO | Rocksalt | [7] [10] |

Physical Description

Color/Form

Pink crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Odor

Decomposition

Melting Point

UNII

GHS Hazard Statements

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350i: May cause cancer by inhalation [Danger Carcinogenicity];

H360F ***: May damage fertility [Danger Reproductive toxicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

5931-89-5

6147-53-1

Absorption Distribution and Excretion

The substance can be absorbed into the body by inhalation of its aerosol and by ingestion. /Tetrahydrate ("The recommendations on this Card also apply to Cobalt (II) acetate anhydrous (CAS 71-48-7).")/

Associated Chemicals

Wikipedia

Methods of Manufacturing

Prepared commercially from cobaltous hydroxide or carbonate and an excess of dilute acetic acid. ... Prepn from powdered cobalt and acetic acid.

General Manufacturing Information

Fabricated metal product manufacturing

Petrochemical manufacturing

Plastic material and resin manufacturing

Acetic acid, cobalt(2+) salt (2:1): ACTIVE

Storage Conditions

Separated from strong oxidants. Well closed. /Tetrahydrate ("The recommendations on this Card also apply to Cobalt (II) acetate anhydrous (CAS 71-48-7).")/